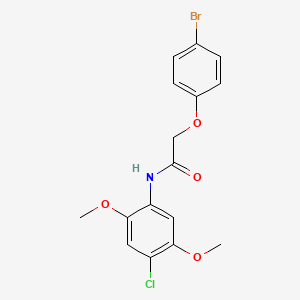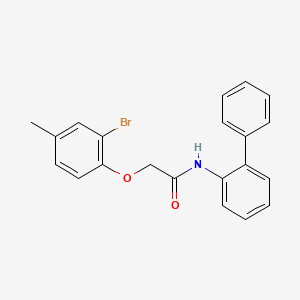
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide, commonly known as CLEC-2 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
CLEC-2 inhibitor works by blocking the interaction between CLEC-2, a receptor expressed on platelets and other immune cells, and its ligand podoplanin. This interaction is crucial for platelet activation and aggregation, which play a key role in thrombosis and tumor metastasis. By inhibiting CLEC-2 signaling, CLEC-2 inhibitor can prevent platelet activation and aggregation, thereby reducing the risk of thrombosis and inhibiting tumor metastasis.
Biochemical and Physiological Effects:
CLEC-2 inhibitor has been shown to have a range of biochemical and physiological effects. It can inhibit platelet activation and aggregation, reduce inflammation, and enhance the immune response. Additionally, CLEC-2 inhibitor has been shown to have anti-tumor effects by inhibiting tumor cell proliferation, migration, and invasion. These effects are mediated through the inhibition of CLEC-2 signaling and downstream pathways.
Avantages Et Limitations Des Expériences En Laboratoire
CLEC-2 inhibitor has several advantages for lab experiments. It is a highly specific inhibitor of CLEC-2 signaling, which allows for precise manipulation of platelet function and immune response. Additionally, CLEC-2 inhibitor has been shown to have low toxicity and good pharmacokinetic properties, which make it suitable for in vivo studies. However, CLEC-2 inhibitor has some limitations for lab experiments, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and characterization.
Orientations Futures
There are several future directions for the research and development of CLEC-2 inhibitor. Firstly, more preclinical and clinical studies are needed to evaluate its safety and efficacy in different disease models. Secondly, the mechanism of action of CLEC-2 inhibitor needs to be further elucidated to identify potential targets for combination therapy. Thirdly, new synthesis methods and purification techniques need to be developed to improve the yield and purity of CLEC-2 inhibitor. Finally, the potential of CLEC-2 inhibitor as a diagnostic tool for thrombotic disorders and cancer needs to be explored.
Méthodes De Synthèse
The synthesis of CLEC-2 inhibitor involves a multi-step process that includes the preparation of 4-chloro-2,5-dimethoxyaniline, 4-ethoxybenzaldehyde, and 4-quinolinecarboxylic acid. The reaction of these three compounds in the presence of a catalyst and solvent leads to the formation of CLEC-2 inhibitor. The purity and yield of the final product can be optimized by using different reaction conditions and purification techniques.
Applications De Recherche Scientifique
CLEC-2 inhibitor has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-viral effects. In particular, CLEC-2 inhibitor has been found to inhibit platelet activation and aggregation, which makes it a promising candidate for the treatment of thrombotic disorders, such as deep vein thrombosis and pulmonary embolism. Additionally, CLEC-2 inhibitor has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
Propriétés
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O4/c1-4-33-17-11-9-16(10-12-17)22-13-19(18-7-5-6-8-21(18)28-22)26(30)29-23-15-24(31-2)20(27)14-25(23)32-3/h5-15H,4H2,1-3H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBPXIULANXQDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=C(C=C4OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-ethyl-2-[2-(2-hydroxyphenyl)vinyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B6105073.png)
![N-[2-({[(4-hydroxy-6-propylpyrimidin-2-yl)thio]acetyl}amino)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B6105081.png)
![1-[2-hydroxy-3-(4-methoxy-2-{[(2-methoxy-2-methylpropyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6105086.png)
![ethyl 5-acetyl-4-methyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B6105091.png)
![1-(2-{3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B6105094.png)
![2-(4-fluorobenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine](/img/structure/B6105096.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-2-piperidinone](/img/structure/B6105113.png)
![3-[5-methyl-6-(4-morpholinylcarbonyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenol](/img/structure/B6105119.png)
![N-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide](/img/structure/B6105124.png)
![5-[(2,6-difluorophenoxy)methyl]-N-[1-(4-fluorophenyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6105129.png)

![3-isopropyl-1-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6105141.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B6105143.png)